Penitrem B

Description

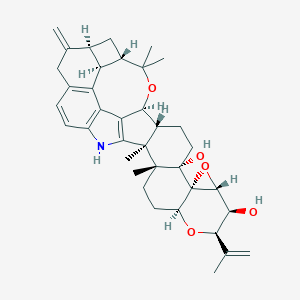

Structure

2D Structure

3D Structure

Properties

CAS No. |

11076-67-8 |

|---|---|

Molecular Formula |

C37H45NO5 |

Molecular Weight |

583.8 g/mol |

IUPAC Name |

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25S,27S,28S)-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraene-5,9-diol |

InChI |

InChI=1S/C37H45NO5/c1-16(2)29-28(39)32-37(43-32)23(41-29)11-12-34(6)35(7)20(10-13-36(34,37)40)30-27-26-22(38-31(27)35)9-8-18-14-17(3)19-15-21(25(19)24(18)26)33(4,5)42-30/h8-9,19-21,23,25,28-30,32,38-40H,1,3,10-15H2,2,4-7H3/t19-,20+,21+,23+,25+,28+,29-,30+,32-,34-,35-,36+,37+/m1/s1 |

InChI Key |

CRPJNVUYZRFGAK-WKAGVDCZSA-N |

SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@H]8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O |

Canonical SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C(CC9=C)C=CC(=C17)N6)(C)C)C)O)C)O |

Synonyms |

penitrem A penitrem B penitrem D penitrem E penitrems tremortin tremortin A tremortin B |

Origin of Product |

United States |

Microbial Production and Ecological Distribution of Penitrem B

Fungal Producers of Penitrems

The ability to synthesize penitrems is distributed among several species within the Penicillium and Aspergillus genera mdpi.com. However, certain Penicillium species are particularly recognized for their consistent production of these neurotoxic compounds.

Primary Penitrem B Producers (e.g., Penicillium aurantiogriseum)

Penicillium aurantiogriseum is a notable producer of this compound journalcra.comnih.gov. Research has shown that the production of this compound by this species can be influenced by various cultural conditions, such as the composition of the growth medium mdpi.comjournalcra.com. For instance, certain synthetic media supplemented with specific nitrogen and carbon sources have been examined to optimize this compound production. D-xylose was found to induce maximum this compound production, while glycerol, citric acid, and succinic acid had negative effects mdpi.com. Furthermore, an increased yield of this compound by P. aurantiogriseum has been observed on yeast extract medium supplemented with sucrose (B13894) and KNO3 mdpi.com. This species is also known to be a plant pathogen, infecting crops like asparagus and strawberries wikipedia.org.

Co-production with Other Mycotoxins (e.g., Roquefortine C by Penicillium crustosum)

Penicillium crustosum is a well-known producer of a range of penitrem mycotoxins, including Penitrem A through G wikipedia.org. A significant characteristic of this species is its concurrent biosynthesis of penitrems and another mycotoxin, Roquefortine C nih.govnih.gov. Studies have demonstrated that these two distinct classes of mycotoxins are produced at approximately equimolar rates after the fungus has completed its growth and sporulation phases nih.govnih.gov. This co-production is a consistent feature, making P. crustosum a common source of multiple mycotoxins in contaminated commodities oup.com. The production of both Roquefortine C and Penitrem A by P. crustosum is influenced by nutrient availability, with Roquefortine C production occurring upon depletion of nitrogen and Penitrem A production upon depletion of the carbon source researchgate.net.

Environmental Presence and Niche

Penitrem-producing fungi are ubiquitous, leading to the contamination of a wide array of substrates and isolation from diverse ecological settings.

Occurrence in Foodstuffs and Agricultural Products

Penitrems, produced by fungi such as Penicillium crustosum, have been detected in various foodstuffs and agricultural commodities. This mold is a common cause of spoilage, particularly in protein-rich foods like meats and cheeses wikipedia.org. Cases of penitrem contamination have been reported in moldy cream cheese and walnuts nih.gov. The substrates that can support the growth of penitrem-producing fungi and subsequent toxin production are extensive and include corn, wheat, oats, barley, pecans, sausages, dried beef, cheese, peanuts, and cottonseed nih.gov. The contamination of animal feed with mycotoxins, including those produced by Penicillium species, is a significant concern in agriculture nih.gov.

Table 1: Selected Foodstuffs and Agricultural Products Susceptible to Penitrem Contamination

| Category | Examples |

| Dairy Products | Cream Cheese, Cheese nih.govwikipedia.org |

| Nuts | Walnuts, Pecans, Peanuts nih.gov |

| Grains | Corn, Wheat, Oats, Barley, Cottonseed nih.gov |

| Meat Products | Sausages, Dried Beef nih.gov |

Isolation from Diverse Ecological Habitats (e.g., Marine Environments, Arctic Regions)

The adaptability of Penicillium species allows them to thrive in a wide range of environments, including extreme ones. Penicillium species are among the most frequently isolated fungi from various environmental niches nih.gov. Strains of Penicillium crustosum have been isolated from Arctic regions, demonstrating their ability to grow at low temperatures oup.com. Furthermore, marine-derived Penicillium species are recognized as producers of a variety of bioactive secondary metabolites nih.gov. The unique physicochemical conditions of marine environments, such as high salinity, pressure, and low temperatures, can influence the metabolic output of these fungi nih.gov. While the direct production of this compound in these specific extreme environments is an area of ongoing research, the presence of capable fungal producers in these habitats is well-documented oup.comnih.gov.

Strain-Specific Metabolite Profiles and Chemotypes

Within a single species of a penitrem-producing fungus, there can be significant variation in the types and quantities of secondary metabolites produced. These differences are attributed to strain-specific genetic and regulatory factors.

For many Penicillium species, the profile of secondary metabolites is a stable and species-specific characteristic oup.com. However, some isolates may exhibit unique, strain-specific metabolite profiles oup.comoup.com. In the case of Penicillium crustosum, studies have revealed that while all examined strains produce penitrems and roquefortines, there is quantitative variation in their production profiles oup.com. This has led to the proposal of different chemotypes within the species oup.com. For example, a comparative study of 121 strains of P. crustosum from both Arctic and other ecological niches showed that while all produced penitrems and roquefortines, the quantitative profiles did not clearly group the strains by geographic origin oup.com. Such variations in metabolite profiles are crucial for understanding the toxigenic potential of different fungal isolates.

Biosynthetic Pathways and Regulation of Penitrem B Production

Precursor Compounds and Initial Biotransformations

The assembly of the core penitrem structure begins with the convergence of two primary metabolic pathways: the terpenoid pathway and the tryptophan biosynthesis pathway.

The biosynthesis of penitrem B and related indole (B1671886) diterpenes utilizes geranylgeranyl diphosphate (GGPP) and a tryptophan-derived indole moiety as its foundational precursors. nih.govresearchgate.netnih.gov The diterpene portion of the molecule originates from GGPP, which is formed via the mevalonate pathway. nih.gov In this pathway, farnesyl diphosphate (FPP) is converted to GGPP by a GGPP synthase, an enzyme encoded by the penG gene in the penitrem gene cluster of Penicillium crustosum. nih.govuniprot.org

The indole group is derived from the tryptophan biosynthetic pathway. researchgate.net Specifically, indole-3-glycerol phosphate, an intermediate in tryptophan synthesis, serves as the direct precursor for the indole moiety in many indole-diterpenes. nih.govresearchgate.net This circumvents the need for free tryptophan, directly linking the primary amino acid metabolism with secondary metabolite production.

The first committed step in the penitrem biosynthetic pathway is the condensation of GGPP and indole-3-glycerol phosphate. This reaction is catalyzed by a prenyltransferase, PenC, which forms 3-geranylgeranylindole (3-GGI) with the concurrent elimination of glyceraldehyde 3-phosphate. nih.govuniprot.org

Following its formation, 3-GGI undergoes a critical epoxidation step. This reaction is catalyzed by the FAD-dependent monooxygenase PenM, which creates an epoxidized-GGI intermediate. uniprot.org This epoxide is the substrate for the subsequent cyclization cascade. The terpene cyclase PenB then orchestrates a complex cyclization of the epoxidized-GGI to yield paspaline (B1678556). uniprot.org Paspaline is a pivotal, frequently occurring indole-diterpene that serves as the common precursor for a vast array of structurally diverse mycotoxins, including the penitrems, janthitrems, and lolitrems. nih.govresearchgate.netnih.gov

Enzymatic Catalysis in Penitrem Biosynthesis

The transformation from the initial precursors to the final complex structure of this compound is governed by a suite of specialized enzymes. These enzymes, encoded by genes within the penitrem biosynthetic cluster, include terpene cyclases, prenyltransferases, and a variety of oxidative enzymes.

Terpene cyclases are responsible for constructing the intricate polycyclic ring systems characteristic of terpenoid compounds. nih.gov In the penitrem pathway, the terpene cyclase PenB plays a crucial role. It catalyzes the complex cyclization of the linear, epoxidized 3-geranylgeranylindole intermediate into the angular hexacyclic ring system of paspaline. uniprot.org This enzymatic step is fundamental in establishing the core scaffold of the entire paspaline-derived indole-diterpene family. nih.gov

Prenyltransferases are enzymes that catalyze the attachment of prenyl groups (like geranylgeranyl or dimethylallyl groups) to acceptor molecules. nih.govwur.nl The penitrem biosynthetic pathway employs at least two key prenyltransferases:

PenC : This prenyltransferase initiates the pathway by catalyzing the Friedel-Crafts alkylation of the indole nucleus (derived from indole-3-glycerol phosphate) with GGPP to form 3-GGI. uniprot.org

PenD : This indole diterpene prenyltransferase acts later in the pathway. After paspaline is converted through several steps to β-paxitriol, PenD catalyzes the monoprenylation of this intermediate at the C-20 position. uniprot.org

A significant portion of the chemical diversity and complexity in the later stages of penitrem biosynthesis is introduced by a series of oxidative enzymes, primarily cytochrome P450 monooxygenases (P450s) and other oxidoreductases. nih.govresearchgate.netnih.gov These enzymes catalyze a wide range of reactions, including hydroxylations, epoxidations, and ring rearrangements.

Key oxidative enzymes in the pathway include:

PenM : An FAD-dependent monooxygenase that catalyzes the initial epoxidation of 3-GGI, a prerequisite for cyclization by PenB. uniprot.org

PenP : A cytochrome P450 monooxygenase that converts paspaline to 13-desoxypaxilline. nih.govuniprot.org

PenQ : A cytochrome P450 monooxygenase that subsequently converts 13-desoxypaxilline to paxilline (B40905). uniprot.org

PtmO : An FAD-linked oxidoreductase involved in converting a prenylated form of penijanthine to a later intermediate, PC-M5. uniprot.org

PC-05, PC-14, PC-20, PC-21, PC-23 : This suite of enzymes, including four cytochrome P450 monooxygenases (PC-05, PC-20, PC-21, PC-23) and one FAD-dependent monooxygenase (PC-14), performs a series of final oxidation steps. uniprot.org These enzymes are responsible for the complex transformations of an intermediate known as PC-M4 into the various penitrem analogues, including this compound and F. uniprot.org

The sequential and combinatorial action of these oxidoreductases is responsible for the final structural maturation of the penitrem scaffold.

Other Key Enzymes (e.g., Short-chain Dehydrogenases, O-acetyltransferases, Aromatic Dimethylallyltransferases)

The biosynthesis of complex indole-diterpenes like this compound from the core intermediate paspaline involves a series of oxidative reactions that create the compound's structural diversity. These reactions are catalyzed by a suite of enzymes encoded within the penitrem gene cluster. While cytochrome P450 monooxygenases are major players, other enzyme families are also crucial. All indole-diterpene gene clusters identified to date contain a core set of genes for paspaline synthesis, followed by a variety of genes encoding enzymes like multi-functional cytochrome P450 monooxygenases and FAD-dependent monooxygenases. nih.gov These enzymes catalyze various regio- and stereo-specific oxidations that lead to the diverse range of indole-diterpene products. nih.gov The functional diversity of these enzymes, which can include activities analogous to dehydrogenases and transferases, is responsible for the intricate chemical structures seen in the penitrem family. The specific roles of short-chain dehydrogenases, O-acetyltransferases, or aromatic dimethylallyltransferases in the terminal steps of this compound biosynthesis are areas of ongoing investigation, with their functions often inferred from gene sequence homology within the identified biosynthetic gene cluster.

Genetic Regulation of Penitrem Biosynthesis Gene Clusters

Identification and Characterization of Pen-Cluster Genes

The genetic basis for the production of penitrem mycotoxins is located in a dedicated biosynthetic gene cluster. In the primary penitrem-producing fungus, Penicillium crustosum, this has been identified and designated the PEN cluster. nih.gov Through a combination of PCR, cosmid library screening, and Illumina sequencing, the gene cluster responsible for synthesizing penitremanes was identified. nih.gov The genes within this cluster are designated with a "pen" prefix. The PEN cluster contains a core set of genes homologous to those required for paxilline biosynthesis in Penicillium paxilli, which synthesizes the key indole-diterpene intermediate, paspaline. nih.gov Surrounding this core, the cluster contains a suite of additional genes predicted to encode the enzymes responsible for the complex oxidative modifications that convert paspaline into the various penitrem analogues, including this compound. nih.gov

Table 1: Predicted Functions of Gene Products in the P. crustosum PEN Cluster

| Gene | Predicted Function | Homology |

|---|---|---|

| penG | Geranylgeranyl diphosphate synthase | PaxG |

| penD | Dimethylallyl-tryptophan synthase | PaxD |

| penM | FAD-dependent monooxygenase | PaxM |

| penC | Terpene cyclase/mutase | PaxC |

| penP | Cytochrome P450 monooxygenase | - |

| penE | Cytochrome P450 monooxygenase | - |

| penF | FAD-dependent monooxygenase | - |

Data sourced from scientific research on indole-diterpene gene clusters. nih.gov

Gene Deletion Studies and Functional Analysis

To confirm the function of the identified PEN cluster, targeted gene deletion studies have been performed. A key experiment involved the deletion of the penP gene in P. crustosum, which encodes a cytochrome P450 monooxygenase. nih.gov The results of this study were definitive: the penP deletion mutant completely lost the ability to produce penitrems A, B, D, E, and F. nih.gov Instead of producing these complex metabolites, the mutant strain accumulated paspaline, the precursor intermediate. nih.gov This finding demonstrates that the PenP enzyme is essential for a critical oxidative step in the pathway that occurs after the formation of paspaline, leading to the formation of the penitrem family of compounds. This functional analysis confirms that the PEN gene cluster is indeed responsible for penitrem biosynthesis.

Influence of Environmental Factors on Biosynthesis

The production of this compound is not constitutive and is significantly influenced by a range of external environmental and nutritional factors. nih.gov These parameters can modulate fungal growth and the expression of the biosynthetic genes responsible for mycotoxin production. nih.gov

Nutritional Modulation (Carbon and Nitrogen Sources)

The type and concentration of available carbon and nitrogen sources in the growth substrate are critical for penitrem biosynthesis.

Carbon Sources: Different carbon sources have varied effects on penitrem production. In a study on Penicillium crustosum, increasing the glucose concentration from 5 g/L to 50 g/L led to a rise in the biosynthesis of penitrems. nih.gov However, concentrations higher than this had an inhibitory effect on toxin production. nih.gov The optimal glucose concentration for the production of all penitrems was found to be 50 g/L after 21 days of incubation. nih.gov In studies involving P. aurantiogriseum, D-xylose was identified as an inducer for maximal this compound production, while other sources like glycerol, citric acid, and succinic acid had negative effects. nih.gov

Nitrogen Sources: Organic nitrogen sources generally appear to enhance penitrem biosynthesis more than inorganic sources. nih.gov Among various amino acid supplements, glutamate (B1630785) was found to be the most favorable for penitrem production in P. crustosum. nih.govresearchgate.net The addition of glutamate at a concentration of 10 mM significantly increased the production of penitrem A and also led to measurable amounts of minor penitrems. nih.gov In contrast, urea and tryptophan did not produce the same stimulatory effect. nih.gov

Table 2: Effect of Nutritional Sources on Penitrem Production

| Factor | Nutrient | Concentration | Organism | Effect on Production |

|---|---|---|---|---|

| Carbon | Glucose | 50 g/L | P. crustosum | Strong inducing effect researchgate.netnih.gov |

| Carbon | D-xylose | Not specified | P. aurantiogriseum | Induced maximum production nih.gov |

| Carbon | Glycerol, Citric Acid | Not specified | P. aurantiogriseum | Negative effect nih.gov |

| Nitrogen | Glutamate | 10 mM | P. crustosum | Most favorable supplement researchgate.netnih.gov |

Physico-chemical Parameters (Temperature, pH, Water Activity, Light)

Physical and chemical conditions of the environment play a pivotal role in regulating the growth of penitrem-producing fungi and their metabolic output. aimspress.com

Temperature: P. crustosum actively produces penitrems at temperatures ranging from 10°C to 30°C. nih.gov No production was observed at 34°C. nih.gov While fungal growth might occur at a wider range, the optimal temperature for mycotoxin production is more constrained.

pH: The pH of the substrate has a strong influence on penitrem biosynthesis. An elevated pH of around 9 has been shown to increase penitrem A production in P. crustosum. nih.gov Furthermore, higher levels of related compounds, thomitrems A and E, were detected when media were maintained at a lower pH (pH 2-4). nih.gov

Water Activity (aw): Water activity is a critical factor for fungal growth and mycotoxin production. nih.gov For P. crustosum, the highest levels of penitrem production were observed in cultures incubated at a water activity (aw) of 0.992. nih.gov

Light: The presence or absence of light can also affect penitrem production. Studies have shown that incubation in darkness can favor the production of penitrems by P. crustosum compared to incubation under light. nih.gov

Table 3: Influence of Physico-chemical Parameters on Penitrem Production by P. crustosum

| Parameter | Condition | Observed Effect |

|---|---|---|

| Temperature | 10°C - 30°C | Active production nih.gov |

| Temperature | 34°C | No production observed nih.gov |

| pH | Elevated to ~9 | Increased Penitrem A production nih.gov |

| Water Activity (aw) | 0.992 | Highest penitrem levels determined nih.gov |

Stress Responses (Oxidative Stress, Salt Stress)

The production of secondary metabolites in fungi, including this compound, is often closely linked to the organism's response to environmental stressors. Oxidative stress and salt stress have been shown to exert significant, yet contrasting, effects on the biosynthesis of penitrems.

Oxidative Stress:

Research has demonstrated that oxidative stress can act as a potent inducer of penitrem biosynthesis. In a study investigating the effects of various abiotic factors on penitrem production by Penicillium crustosum, copper sulfate (CuSO₄)-promoted oxidative stress was found to remarkably stimulate the biosynthesis of all penitrems. researchgate.netrsc.org This suggests that the fungal response to oxidative damage involves the upregulation of the metabolic pathways leading to the production of these mycotoxins. While the precise molecular mechanisms underlying this stimulation are not fully elucidated, it is hypothesized that the activation of oxidative stress response pathways may co-regulate the expression of genes within the penitrem biosynthetic cluster.

Conversely, the direct application of hydrogen peroxide (H₂O₂) as an oxidative stressor has a more complex and generally inhibitory effect. At a concentration of 6 mM H₂O₂, no fungal growth or toxin production was observed. nih.gov Lower concentrations (1 mM and 3 mM) permitted some production of Penitrem A, though at relatively low levels, while the biosynthesis of other penitrems was completely inhibited. nih.gov This indicates that while the cellular response to certain types of oxidative stress (like that induced by heavy metals) can enhance production, high levels of direct oxidative agents like H₂O₂ are detrimental to both fungal viability and mycotoxin synthesis.

Salt Stress:

In contrast to the stimulating effect of CuSO₄-induced oxidative stress, salt stress has been shown to have a notable inhibitory effect on penitrem biosynthesis. researchgate.netrsc.org Studies on P. crustosum cultured in media with elevated concentrations of sodium chloride (NaCl) revealed a significant reduction in the production of penitrems. nih.gov While some mycotoxins, such as ochratoxin A, have shown increased production under salt stress as a potential mechanism for chlorine homeostasis, this does not appear to be the case for penitrems. nih.gov At NaCl concentrations of 5 g/L and 10 g/L, only a slight and statistically insignificant increase in Penitrem A was observed after a prolonged incubation period, with other penitrems being undetectable or present only in trace amounts. nih.gov Further increases in NaCl concentration to 30 g/L and 50 g/L led to a substantial decrease in the levels of Penitrems A and E. nih.gov

| Stress Factor | Concentration | Effect on Penitrem Biosynthesis |

|---|---|---|

| Oxidative Stress (CuSO₄) | Not specified | Remarkably stimulates biosynthesis of all penitrems |

| Oxidative Stress (H₂O₂) | 6 mM | No visible growth, no toxin production |

| 3 mM | Low production of Penitrem A, other penitrems inhibited | |

| 1 mM | Low production of Penitrem A, other penitrems inhibited | |

| Salt Stress (NaCl) | 5 g/L | Slight, statistically insignificant increase in Penitrem A; other penitrems undetectable or in trace amounts |

| 10 g/L | Slight, statistically insignificant increase in Penitrem A; other penitrems undetectable or in trace amounts | |

| 30 g/L | Substantial decrease in Penitrem A and E levels | |

| 50 g/L | Substantial decrease in Penitrem A and E levels |

Medium Composition Effects on Penitrem Production

The composition of the growth medium plays a critical role in regulating the production of this compound and other related mycotoxins. The availability and type of carbon and nitrogen sources are particularly influential.

Carbon Sources:

The choice of carbon source can significantly impact both fungal growth and mycotoxin yield. Among various carbon sources tested, glucose has been identified as having a strong inducing effect on the biosynthesis of penitrems. nih.gov The optimal concentration for the production of all penitrems was found to be 50 g/L of glucose. nih.gov Interestingly, while higher glucose concentrations (100 g/L and 250 g/L) supported more intense fungal growth, they had an inhibitory effect on toxin production. nih.gov

For the specific production of this compound by P. aurantiogriseum, D-xylose was found to induce maximum production. nih.gov Conversely, other carbon sources such as glycerol, citric acid, and succinic acid were reported to have a negative effect on this compound synthesis. nih.gov

Nitrogen Sources:

The nature of the nitrogen source also has a profound effect on penitrem biosynthesis. Organic nitrogen sources have been generally found to significantly increase penitrem production compared to inorganic sources. nih.gov Among various amino acid supplements, glutamate was identified as the most favorable for penitrem production. researchgate.netrsc.orgnih.gov In contrast, urea and tryptophan had inhibitory effects. nih.gov When inorganic salts such as various ammonium and nitrate salts were used, the penitrem production was comparable to standard cultivation conditions without specific nitrogen enrichment. nih.gov

Other Medium Components:

Beyond primary carbon and nitrogen sources, other components of the culture medium are also crucial. The addition of yeast extract to synthetic growth media has been reported to be vital for Penitrem A production by P. crustosum. nih.gov Furthermore, the type of base medium can have a substantial impact. Czapek–Dox agar (CDA) was found to be the most favorable medium for Penitrem A synthesis compared to potato dextrose agar (PDA), malt extract agar (MEA), or yeast extract sucrose (B13894) (YES) medium. nih.gov In some instances, the addition of calcium chloride (CaCl₂) to the medium was found to induce fungal sporulation and the production of Penitrems A, C, and E in significant yields in cultures of P. nigricans. nih.gov

| Component | Specific Compound/Medium | Effect on Penitrem Production | Producing Organism |

|---|---|---|---|

| Carbon Source | Glucose (50 g/L) | Strongly inducing | P. crustosum |

| Glucose (>50 g/L) | Inhibitory | P. crustosum | |

| D-xylose | Induces maximum production of this compound | P. aurantiogriseum | |

| Glycerol | Negative effect on this compound | P. aurantiogriseum | |

| Citric Acid / Succinic Acid | Negative effect on this compound | P. aurantiogriseum | |

| Nitrogen Source | Glutamate | Most favorable, significantly increases production | P. crustosum |

| Urea / Tryptophan | Inhibitory | P. crustosum | |

| Inorganic salts (Ammonium/Nitrate) | Comparable to standard conditions | P. crustosum | |

| Other Components | Yeast Extract | Crucial for production in synthetic media | P. crustosum |

| Czapek–Dox Agar (CDA) | Most favorable base medium for Penitrem A | P. crustosum |

Halogenation Preferences in Biosynthesis

A key structural feature of many penitrems, including this compound, is the presence of a chlorine atom. The incorporation of this halogen is a critical step in the biosynthetic pathway, catalyzed by a specific halogenase enzyme within the penitrem gene cluster. Research into the halogenation process has revealed a degree of flexibility and preference based on the availability of halide ions in the growth medium.

A significant finding in this area is that the biosynthetic machinery can incorporate alternative halogens if they are present in sufficient quantities. When bromide is added to the culture medium of P. crustosum, there is a preferential production of bromo-analogs of the penitrems instead of the more commonly found chloro-penitrems. nih.gov This indicates that the halogenase enzyme involved in the penitrem biosynthetic pathway is capable of utilizing bromide as a substrate, and that the relative abundance of halide ions in the environment can dictate the final halogenated structure of the mycotoxin. This flexibility in halogenation contributes to the diversity of penitrem analogs that can be produced by a single fungal strain.

Cellular and Molecular Mechanisms of Penitrem B Activity

Neurotoxicological Mechanisms in In Vitro and Animal Models

The neurotoxic effects of Penitrem B, an indole-diterpenoid mycotoxin, are underpinned by a series of complex interactions at the cellular and molecular level. Research, often conducted in conjunction with its more abundant analogue Penitrem A, has elucidated several key mechanisms through which this compound disrupts normal neuronal function. These mechanisms primarily involve the dysregulation of neurotransmitter release and the modulation of critical ion channels, leading to the characteristic tremorgenic and convulsive symptoms observed in intoxicated individuals.

This compound, as part of the larger family of penitrems, has been shown to significantly interfere with the release of key amino acid neurotransmitters in the central nervous system. Studies on penitrem mixtures containing this compound have demonstrated a marked increase in the spontaneous release of both excitatory and inhibitory neurotransmitters from cerebrocortical synaptosomes nih.gov.

Specifically, research on Penitrem A, which shares a structural and functional relationship with this compound, has revealed a substantial increase in the spontaneous release of glutamate (B1630785), aspartate, and γ-aminobutyric acid (GABA) nih.govnih.gov. In one study, Penitrem A administration led to a dramatic increase in the spontaneous release of endogenous glutamate, GABA, and aspartate from cerebrocortical synaptosomes by 213%, 455%, and 277%, respectively nih.gov. This indiscriminate flooding of the synapse with both excitatory and inhibitory signals disrupts the delicate balance required for controlled neuronal communication, contributing to the observed neurotoxic effects.

The table below summarizes the observed effects of penitrems on neurotransmitter release in cerebrocortical synaptosomes.

| Neurotransmitter | Percent Increase in Spontaneous Release (Penitrem A) |

| Glutamate | 213% |

| Aspartate | 277% |

| GABA | 455% |

Data based on studies of Penitrem A, a closely related compound to this compound.

A primary and well-characterized target of the penitrem mycotoxins, including this compound, is the high-conductance calcium-activated potassium channel, commonly known as the BK channel researchgate.net. These channels are crucial regulators of neuronal excitability, playing a key role in the repolarization of the cell membrane following an action potential and influencing neurotransmitter release frontiersin.orgfrontiersin.orgnih.gov.

Penitrems act as potent antagonists of BK channels researchgate.net. The inhibitory mechanism of the closely related Penitrem A has been studied in detail. It has been shown to block BK channels with high efficacy, with IC₅₀ values in the nanomolar range nih.govresearchgate.net. This inhibition occurs through a direct interaction with the channel protein. Unlike some peptide toxins that bind to the external vestibule of the channel, penitrem compounds are membrane-permeable and can inhibit the channel from both the intracellular and extracellular sides of the membrane nih.govresearchgate.net. The binding of penitrem to the BK channel is thought to stabilize the closed state of the channel, thereby preventing the outflow of potassium ions that is necessary for membrane repolarization.

The inhibition of BK channels by penitrems has profound consequences for cellular excitability. By blocking the potassium efflux that normally repolarizes the neuron after depolarization, penitrem intoxication leads to a prolongation of the action potential and an increase in neuronal firing frequency frontiersin.orgnih.gov. This hyperexcitability is a direct contributor to the tremorgenic and convulsive activity seen in cases of penitrem toxicosis. The role of BK channels in dampening neuronal excitability is critical, and their inhibition by compounds like this compound removes a vital brake on neuronal firing, leading to uncontrolled and excessive neuronal activity frontiersin.org.

The cerebellum, and specifically the Purkinje neurons within it, appear to be particularly sensitive to the effects of penitrems. Purkinje cells are the sole output neurons of the cerebellar cortex and play a critical role in motor coordination. The high density of BK channels in Purkinje neurons makes them a prime target for penitrem-induced neurotoxicity nih.gov.

Studies involving Penitrem A have demonstrated that it can induce significant pathological changes in Purkinje cells, including dendritic alterations and cell death nih.gov. The disruption of the normal firing pattern of Purkinje cells, due to the blockade of BK channels and altered GABAergic input, is thought to be a central mechanism underlying the ataxia and tremors associated with penitrem poisoning.

Modulation of Neuromuscular Junctions

While direct studies on the effects of this compound on the neuromuscular junction are not extensively detailed in the available research, the activity of the closely related compound, Penitrem A, provides significant insights. Penitrem A has been shown to affect neurotransmitter release, which is a critical function at the neuromuscular junction. Specifically, it increases the spontaneous release of the neurotransmitters glutamate, GABA, and aspartate from cerebrocortical synaptosomes. This modulation of neurotransmitter release suggests a potential mechanism by which penitrems could influence synaptic transmission.

Investigating Antiproliferative and Antimetastatic Mechanisms

This compound has demonstrated notable antiproliferative and antimetastatic activities in various cancer cell models. These effects are attributed to its ability to interfere with fundamental cellular processes required for tumor growth and spread.

Research has established that this compound, along with other penitrems (A, D, E, and F), exhibits inhibitory effects on the proliferation, migration, and invasion of human breast cancer cells nih.govmdpi.comnih.gov. In comparative studies, this compound was identified as having the most potent antiproliferative activity against the MCF-7 human breast cancer cell line nih.gov.

The antimigratory properties of this compound have also been quantified. In a wound-healing assay using the highly metastatic MDA-MB-231 human breast cancer cell line, this compound was among the most effective of the penitrems at inhibiting cell migration across a wound gap nih.gov. The anti-invasive properties of penitrems further underscore their potential as antimetastatic agents nih.gov.

| Activity | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 (Human Breast Cancer) | 5.5 | nih.gov |

| Antiproliferative | MDA-MB-231 (Human Breast Cancer) | 8.3 | nih.gov |

| Antimigratory | MDA-MB-231 (Human Breast Cancer) | 7.8 | nih.gov |

A key mechanism underlying the anticancer effects of this compound involves the modulation of specific signaling pathways that are crucial for cancer cell survival and proliferation. It has been reported that this compound exerts its antiproliferative and antimigratory activities, particularly in breast cancer cells, by inhibiting BK (high conductance calcium-activated potassium) channels within the Wnt/β-catenin signaling pathway nih.gov. The Wnt/β-catenin pathway is a highly conserved signaling route that, when dysregulated, is heavily implicated in the initiation and progression of numerous cancers. By targeting this pathway, this compound can interfere with the downstream processes that drive tumor growth.

This compound has demonstrated cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for this compound in breast cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 | Human Breast Cancer | 5.5 | nih.gov |

| MDA-MB-231 | Human Breast Cancer | 8.3 | nih.gov |

Furthermore, this compound has shown inhibitory activity against leukemia cells nih.gov. In a comprehensive screen of the National Cancer Institute's 60 human tumor cell lines (NCI-60), this compound exhibited in vitro growth inhibition of the cell lines representing leukemia nih.gov. While specific IC₅₀ values for this compound against HepG2 (human liver cancer) and CCF-STTG1 (human astrocytoma) cell lines are not detailed in the currently available literature, the established cytotoxicity against breast cancer and leukemia cell lines highlights its potential as a broad-spectrum anticancer agent.

Biological Activities of Penitrem B in Non Human Models

Assessment of Tremorgenic Effects in Experimental Animals

Penitrem B, as part of the penitrem group of mycotoxins, has been studied for its ability to induce tremors and affect muscle function in experimental animals. These effects are primarily mediated through interactions with the central and peripheral nervous systems.

Electromyographic (EMG) studies in sheep have been instrumental in assessing the tremorgenic activity of penitrems. A mixture of penitrems (including this compound) administered intravenously at doses ranging from 2.2 to 7.5 µg/kg induced mild to moderate tremors within 15 to 20 minutes, which typically lasted for two to four hours. The most effective measure of tremor indicated by skeletal muscle EMG was recorded from the shoulder area. nih.gov

Further research involving a penitrem mixture (5.5 mg/kg intravenously) in sheep demonstrated strong inhibition of the reticulum and rumen, even in the absence of significant skeletal EMG activity. mdpi.com The neurotoxic effects of penitrems are thought to involve interference with amino acid neurotransmitter release mechanisms in the central nervous system, specifically increasing the spontaneous release of excitatory amino acids like glutamate (B1630785) and aspartate. mdpi.comnih.gov Penitrem A, a related and more abundant penitrem, has been shown to block high-conductance calcium-activated potassium (BK) channels and impair GABAergic neurotransmission, contributing to its neurotoxic effects and the induction of tremors. ukvetcompanionanimal.com Additionally, Penitrem A is known to cause neuronal death, particularly affecting Purkinje neurons in the cerebellum, which are crucial for coordination and movement. mdpi.com

The impact of penitrems on gastrointestinal smooth muscle function has also been investigated. In sheep, the responses of smooth muscle in the abomasal antrum and duodenum to penitrems were variable. Observations included inhibitory effects on the antrum, while the duodenum occasionally exhibited inhibitory effects or stimulated phase III migrating myoelectric complex-like activity. nih.gov A penitrem mixture administered intravenously to sheep led to a strong inhibition of the reticulum and rumen. mdpi.com

In in vitro studies, this compound was observed to enhance electrically induced twitch contractions of the guinea pig ileum in a concentration-dependent manner, although its effects were less potent compared to paxilline (B40905) and verruculogen (B192650). This suggests a presynaptic action as the underlying mechanism. oup.com At a molecular level, this compound has been shown to increase the apparent Ca2+/voltage sensitivity of the KCNMA1 channel (a type of BK channel), modify its kinetics by slowing down activation and deactivation, and act as a negative regulator of smooth muscle contraction by enhancing calcium sensitivity to KCNMA1. t3db.ca The varying responses observed in the gastrointestinal tract of sheep to tremorgens may be partly explained by interference with the release of acetylcholine (B1216132) by the parasympathetic nerve. mdpi.com

Table 1: Summary of Tremorgenic Effects of Penitrems in Sheep (EMG Studies)

| Compound/Mixture | Dose (IV) | Onset of Tremors | Duration of Tremors | Skeletal Muscle EMG (Shoulder) | Gastrointestinal Smooth Muscle (Reticulum/Rumen/Antrum/Duodenum) |

| Table 2: Relative Insecticidal Activity of Penitrems Against Oncopeltus fasciatus and Ceratitis capitata |

| Penitrem Compound | Relative Toxicity Against Oncopeltus fasciatus | Relative Toxicity Against Ceratitis capitata |

| Penitrem A | Highest | Moderate |

| This compound | Moderate | Moderate |

| Penitrem C | Moderate | Highest |

| Penitrem D | Lowest | Lowest |

| Penitrem F | High | High |

| Penitrem G | Inactive | Inactive |

| Paspaline (B1678556) | Inactive | Inactive |

Evaluation of Insecticidal Properties

This compound, along with other penitrems, has been identified as possessing insecticidal properties, making them subjects of interest for pest management strategies.

Penitrems are recognized fungal metabolites capable of eliciting tremors in vertebrate animals and demonstrating insecticidal activity against various insect species, including Bombyx mori, Heliothis zea (corn earworm), and Spodoptera frugiperda (fall armyworm). nih.govresearchgate.netplos.org Specifically, this compound, isolated from Aspergillus sulphureus alongside sulpinines A-C and secopenitrem, exhibited insecticidal properties against the first instar larvae of Helicoverpa zea. Feeding trials conducted with these compounds resulted in reduced weight gain in the insects. nih.gov

Further studies have shown that penitrems A-D and F possess both convulsive and insecticidal activities against the hemipteran Oncopeltus fasciatus and the dipteran Ceratitis capitata. researchgate.netnih.gov Against O. fasciatus, the general trend of relative toxicity was Penitrem A > F > C > B > D. For C. capitata, considering mortality data, the relative toxicity was Penitrem C > F > A > B > D. researchgate.net Beyond direct mortality, treatments with these penitrems also led to significant reductions in the fecundity and fertility of surviving C. capitata females. researchgate.netnih.gov

Preliminary structure-activity relationships have been proposed for the insecticidal action of penitrems. Research suggests that the presence of a halogen atom, specifically chlorine, is important for the acute lethality observed in treated insects. In contrast, the epoxy group within the penitrem molecule appears to influence delayed toxicity. Chlorinated penitrems, such as Penitrem A, C, and F, generally exhibit the highest acute toxicities. researchgate.netmdpi.commdpi.com Conversely, Penitrem G and paspaline, which lack certain structural features, did not demonstrate any insecticidal activity against Oncopeltus fasciatus and Ceratitis capitata, highlighting the importance of specific functional groups for their bioactivity. researchgate.netnih.gov

Advanced Analytical Methodologies for Penitrem B Research

Quantitative Analysis of Penitrems in Complex Matrices (e.g., Foodstuffs)

The accurate quantification of penitrems in complex matrices such as foodstuffs is critical for food safety and toxicology studies. The low concentrations at which these toxins can occur, coupled with the potential for matrix interference, demand highly sensitive and selective analytical methods.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the quantitative analysis of penitrems in various food products. This technique offers exceptional sensitivity and selectivity, allowing for the reliable detection and quantification of Penitrem B and other analogues even at trace levels.

A key application of HPLC-MS/MS is in the surveillance of food products, particularly cheese, where Penicillium species are often present. Research has led to the development of robust and rapid methods for the simultaneous quantification of multiple penitrems, including this compound. For instance, a method developed for the analysis of penitrems A-F in cheese demonstrated the prevalence of these mycotoxins in commercially available products. In a study of 60 cheese samples from the European market, penitrem A was detected in 10% of the samples, with concentrations reaching up to 429 µg/kg. nih.govresearchgate.net While penitrem A was the most abundant, this research marked the first quantitative detection of penitrems B, C, D, E, and F in food samples, albeit at lower concentrations. nih.govresearchgate.net

The typical HPLC-MS/MS workflow involves an extraction step, often using an organic solvent like methylene chloride, followed by chromatographic separation on a C18 column and detection using a mass spectrometer. researchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte.

Table 1: Example of HPLC-MS/MS Method Parameters for Penitrem Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 stationary phase |

| Mobile Phase | Gradient of water and acetonitrile with additives |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to each penitrem analogue |

| Product Ion (m/z) | Specific to each penitrem analogue |

This table presents a generalized representation of typical parameters; specific values may vary based on the exact methodology and instrumentation.

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful tool for untargeted and semi-targeted screening of fungal metabolites, including penitrems. Unlike HPLC-MS/MS, which focuses on predefined analytes, LC-HRMS acquires high-resolution mass data for all ions within a specified mass range, enabling the retrospective analysis of data for a wide array of compounds. This capability is particularly useful for metabolite profiling and the discovery of novel or unexpected fungal metabolites in a sample.

In the context of this compound research, LC-HRMS can be employed to profile the metabolome of Penicillium crustosum cultures, providing insights into the biosynthetic pathways of penitrems and identifying other co-occurring metabolites. The high mass accuracy of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of elemental compositions for detected ions, which is a critical step in the tentative identification of unknown compounds.

The workflow for LC-HRMS-based metabolite profiling generally involves:

Sample extraction to obtain a broad range of metabolites.

Chromatographic separation, typically using a reversed-phase column.

Data acquisition in full-scan mode on an HRMS instrument.

Data processing using specialized software to detect features (peaks), perform alignment, and compare samples.

Tentative identification of compounds of interest by matching accurate mass and isotopic patterns to databases, followed by fragmentation analysis (MS/MS) for structural confirmation.

This approach has been successfully applied to the broad screening of mycotoxins and other fungal metabolites in various matrices, providing a more comprehensive understanding of the chemical profile of a sample beyond just the targeted penitrems.

Spectroscopic Techniques for Structural Elucidation and Conformation (e.g., NMR, Mass Spectrometry)

The definitive identification and structural characterization of this compound and its analogues rely on a combination of spectroscopic techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the most powerful tools for this purpose.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry can determine the mass of a molecule with high accuracy, which allows for the calculation of its elemental formula. Fragmentation analysis (MS/MS) provides insights into the structure of the molecule by breaking it into smaller pieces and analyzing the masses of the resulting fragments. The fragmentation pattern of Penitrem A, for example, is characterized by sequential losses of water and acetone. nih.gov This information is invaluable for confirming the identity of known penitrems and for elucidating the structures of new derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to map the carbon and proton framework of the molecule.

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular structure.

While detailed NMR studies specifically for this compound are not as widely published as for Penitrem A, the general principles of these techniques are fundamental to the structural characterization of the entire class of penitrem mycotoxins. The isolation of pure standards of penitrems A-F from Penicillium crustosum has been a prerequisite for their structural confirmation using these spectroscopic methods. nih.govresearchgate.net

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from a complex mixture, such as a fungal extract. This approach involves a stepwise separation of the extract into simpler fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.

In the context of this compound research, the tremorgenic activity of this mycotoxin can be used as the basis for a bioassay. The process would typically proceed as follows:

A crude extract of a Penicillium crustosum culture is prepared.

The extract is subjected to an initial separation step, for example, by liquid-liquid partitioning or column chromatography, to yield several fractions.

Each fraction is tested for its ability to induce tremors in a suitable animal model or in an in-vitro assay that correlates with tremorgenicity.

The fraction exhibiting the highest activity is selected for further rounds of chromatographic separation (e.g., HPLC).

The process of separation and bioassay is repeated until a pure compound, such as this compound, is isolated.

This technique is crucial for the discovery of new bioactive natural products and for the isolation of known compounds from new biological sources. The isolation of penitrems from fungal cultures is a necessary step for obtaining analytical standards for quantitative methods and for conducting toxicological and pharmacological studies.

Metabolic Fate of Penitrems in Biological Systems Non Human

Biotransformation Pathways in Mammalian Models (In Vitro and In Vivo)

The biotransformation of penitrems primarily occurs in the liver, where the compounds undergo extensive metabolism to become more hydrophilic, facilitating their eventual excretion. nih.gov Both in vitro studies, using liver microsomes and hepatocytes, and in vivo studies in animal models like mice and rats have been employed to elucidate these metabolic pathways. nih.govresearchgate.net

Phase I metabolic reactions introduce or expose functional groups on the penitrem molecule, typically making it more water-soluble. msdmanuals.comsajaa.co.za For penitrems, these reactions are predominantly oxidative and are catalyzed by the cytochrome P450 (CYP450) enzyme system located in the endoplasmic reticulum of liver cells. nih.govyoutube.comsigmaaldrich.com

In vitro studies using dog and rat liver microsomes have demonstrated that penitrem A, a closely related analogue of Penitrem B, undergoes several Phase I reactions. nih.govnih.gov These include:

Mono-oxygenation: The addition of a single oxygen atom to the molecule.

Di-oxygenation: The addition of two oxygen atoms.

Hydration: The addition of a water molecule.

These oxidative reactions result in various hydroxylated and hydrated metabolites. nih.gov While specific studies focusing solely on this compound are less common, the structural similarities to Penitrem A suggest it likely undergoes similar Phase I metabolic transformations.

Through techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), researchers have tentatively identified multiple Phase I metabolites of penitrem A in in vitro experiments with dog liver microsomes. nih.gov Studies on mice have also confirmed the presence of several more hydrophilic metabolites in the liver following exposure to penitrem A. nih.govresearchgate.net

In one study, at least five different metabolites were found in the liver extracts of mice 60 minutes after oral exposure to penitrem A. researchgate.netresearchgate.netresearchgate.net Similarly, incubations with primary rat hepatocytes and rat liver microsomes revealed the formation of three distinct metabolites. researchgate.netresearchgate.netresearchgate.net These findings confirm that the liver is a primary site for the extensive metabolism of these compounds. nih.gov The metabolites are generally more polar than the parent penitrem compound, a common outcome of Phase I metabolism that prepares them for subsequent elimination. nih.govmsdmanuals.com

| Metabolite Type | Reaction | Model System | Reference |

|---|---|---|---|

| Mono-oxygenated isomers | Oxidation | Dog liver microsomes (in vitro) | nih.gov |

| Di-oxygenated isomers | Oxidation | Dog liver microsomes (in vitro) | nih.gov |

| Hydrated products | Hydration | Dog liver microsomes (in vitro) | nih.gov |

| Multiple hydrophilic metabolites | Oxidation/Hydration | Mice (in vivo) | nih.govresearchgate.netresearchgate.net |

| Three distinct metabolites | Oxidation/Hydration | Rat hepatocytes/microsomes (in vitro) | researchgate.netresearchgate.net |

Distribution and Elimination Studies

Following absorption, penitrems are distributed systemically throughout the body. Their lipophilic nature allows them to cross cellular membranes and distribute into various tissues. nih.govresearchgate.net

Studies in exposed animals have detected penitrem A in several key organs, indicating systemic distribution. The highest concentrations are often found in the liver and kidneys, which are primary organs for metabolism and excretion, respectively. researchgate.netresearchgate.net The compound has also been identified in the brain, serum, and the gastrointestinal tract. researchgate.netresearchgate.net

The distribution pattern highlights the roles of different organs in processing the toxin. The liver's high concentration is consistent with its role as the main site of biotransformation, while the presence in the kidneys points to a route of elimination for the metabolites. mdpi.com

| Organ/System | Detection Status | Significance | Reference |

|---|---|---|---|

| Liver | Detected | Primary site of metabolism | researchgate.netresearchgate.net |

| Kidneys | Detected | Likely route of elimination | researchgate.netresearchgate.net |

| Brain | Detected | Site of neurotoxic action | researchgate.netresearchgate.netresearchgate.net |

| Serum | Detected | Systemic transport | researchgate.netresearchgate.net |

| Gastrointestinal Tract | Detected | Absorption and potential excretion route | researchgate.netresearchgate.net |

A critical aspect of penitrem toxicology is the ability of the parent compound to cross the blood-brain barrier (BBB), a selective barrier that protects the central nervous system. researchgate.netnih.gov The lipophilicity of penitrem A allows it to readily permeate this barrier, leading to its neurotoxic effects. nih.govresearchgate.net

Interestingly, while the parent compound, penitrem A, has been consistently found in the brains of exposed mice and intoxicated dogs, its metabolites have not. researchgate.netresearchgate.netresearchgate.net This suggests that the Phase I metabolic reactions, which increase the hydrophilicity of the penitrem molecule, significantly reduce its ability to cross the blood-brain barrier. nih.gov The more polar nature of the metabolites restricts their passage through the lipid-rich membranes of the BBB, effectively confining them to the peripheral circulation from where they can be more easily eliminated. nih.gov This differential permeability underscores the importance of biotransformation in the detoxification process, as it not only prepares the toxin for excretion but also limits its access to the primary target organ, the brain.

Q & A

Basic Research Questions

Q. How can Penitrem B be reliably identified and quantified in fungal extracts or environmental samples?

- Methodology : Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate complex matrices. Quantify using internal standards like deuterated analogs to correct for matrix effects. Validation should include limits of detection (LOD < 0.1 ng/mL) and recovery rates (≥80%) .

- Data Interpretation : Confusion with structurally similar analogs (e.g., Shearinine D or Penitremone C) requires careful analysis of fragmentation patterns and retention times. Cross-reference with databases such as GNPS or Metlin .

Q. What biosynthetic pathways are involved in this compound production, and which gene clusters are critical?

- Experimental Design : Use RNA sequencing (RNA-seq) of Penicillium species under toxin-inducing conditions to identify co-expressed genes. Heterologous reconstitution in Aspergillus oryzae can validate gene function, as demonstrated for Penitrem A biosynthesis .

- Key Findings : Two distinct gene clusters (ptm and pen) are implicated. For example, ptmE initiates prenylation and cyclization, while ptmK and ptmU encode cytochrome P450 enzymes responsible for oxidative tricyclic skeleton formation .

Advanced Research Questions

Q. How can heterologous reconstitution systems resolve contradictions in proposed biosynthetic steps for this compound?

- Methodology : Clone candidate genes (e.g., ptmOJKEL) into A. oryzae vectors and screen for intermediate metabolites via LC-MS. Compare results with knockout strains (e.g., ΔpenP) to confirm enzymatic activity .

- Data Contradictions : Discrepancies in cluster boundaries (e.g., 44 kb vs. 66 kb clusters reported in P. simplicissimum and P. crustosum) highlight species-specific variations. Address these by repeating heterologous assays with orthologs from multiple strains .

Q. What experimental strategies mitigate this compound’s neurotoxicity risks during in vitro studies?

- Safety Protocols : Use airtight containment systems (e.g., Class II biosafety cabinets) and personal protective equipment (PPE) with N95 respirators. Limit airborne particulates to <0.1 µg/m³, as this compound’s ID₅₀ (inhalation) is exceptionally low .

- In Vitro Alternatives : Replace live toxin with recombinant biosynthetic intermediates (e.g., prenylated indole diterpenes) for mechanistic studies. Validate using calcium-activated potassium channel inhibition assays (IC₅₀ ~10 nM) .

Q. How do environmental stressors influence this compound production in fungal cultures?

- Experimental Design : Optimize fermentation conditions (pH, temperature, carbon/nitrogen ratios) in shake-flask or bioreactor setups. Monitor toxin yield via LC-MS and correlate with RNA-seq data to link stress-responsive genes (e.g., ptmN, ptmL) to biosynthesis .

- Key Variables : Low phosphate availability and high salinity (≥3% NaCl) upregulate cluster expression. Use qRT-PCR to quantify gene expression (e.g., ptmK fold-changes) under stress .

Methodological Considerations

Q. What analytical techniques resolve structural ambiguities between this compound and its isomers?

- Advanced Techniques : Combine Nuclear Magnetic Resonance (NMR) with NOESY/ROESY to assign stereochemistry. For example, this compound’s C-12 configuration differs from Penitrem A, detectable via ¹³C-NMR coupling constants .

- Data Validation : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Publish raw spectral data in supplementary materials for peer verification .

Q. How can transcriptomic data be leveraged to predict unknown this compound regulatory mechanisms?

- Bioinformatics Workflow : Perform co-expression network analysis (e.g., WGCNA) on RNA-seq datasets to identify transcription factors (TFs) co-clustered with ptm/pen genes. Validate TF binding via ChIP-seq or EMSA .

- Pitfalls : Avoid overreliance on in silico predictions; false positives (e.g., non-functional TFs) require experimental confirmation via CRISPRi knockdown .

Tables for Key Data

| Analytical Challenge | Solution | Instrument Parameters |

|---|---|---|

| Isomer differentiation | LC-MS/MS with HILIC column | Collision energy: 35 eV, m/z 634→577 |

| Low-abundance toxin detection | Immunoaffinity cleanup prior to LC-MS | LOD: 0.05 ng/g in grain samples |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.